molecular formula C23H26N4O3 B5432836 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone

4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone

Cat. No. B5432836
M. Wt: 406.5 g/mol
InChI Key: MEWFCVXQWAFKAT-UHFFFAOYSA-N
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Description

4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone, also known as BPP-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPP-2 is a piperazinone derivative that has been synthesized for its ability to selectively bind to certain receptors and modulate their activity.

Mechanism of Action

The mechanism of action of 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone involves its selective binding to dopamine D3 receptors, which are mainly located in the mesolimbic pathway of the brain. By modulating the activity of these receptors, this compound can regulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. This compound has also been found to modulate the activity of other receptors, including serotonin and glutamate receptors, which are involved in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the mesolimbic pathway, which can lead to an increase in reward and motivation. This compound has also been found to decrease anxiety and depression-like behavior in animal models, indicating its potential use as an anxiolytic and antidepressant. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone is its high selectivity for dopamine D3 receptors, which allows for targeted modulation of their activity. Additionally, this compound has been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders and cancer. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with even greater potential for scientific research.

Synthesis Methods

The synthesis of 4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone involves a multi-step process that includes the reaction of 4-biphenylmethyl chloride with 2-(3-oxo-1-piperazinyl)acetic acid, followed by the reaction with 2-amino-1-(4-biphenylylmethyl)piperazine. The final product is obtained by the reaction of the intermediate with acetic anhydride. The purity of the synthesized product is confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone has been extensively studied for its potential applications in various fields of research. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders, including addiction and schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-4-[(4-phenylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c28-21-16-27(13-10-24-21)22(29)14-20-23(30)25-11-12-26(20)15-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWFCVXQWAFKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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